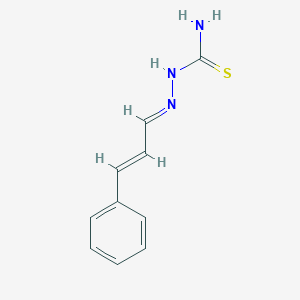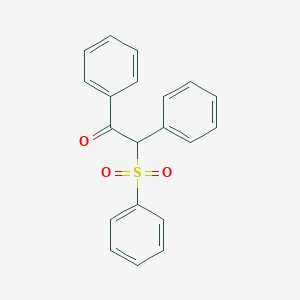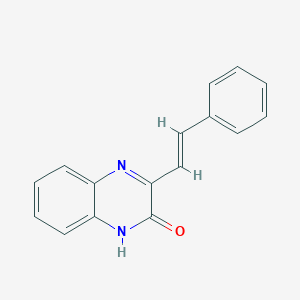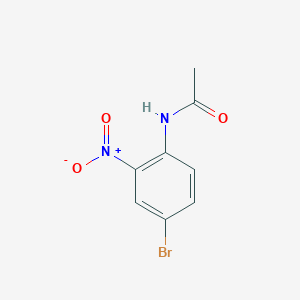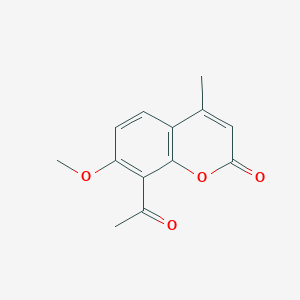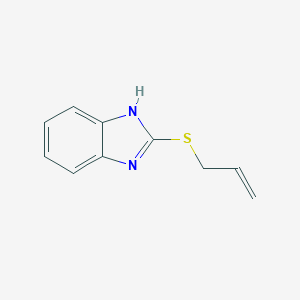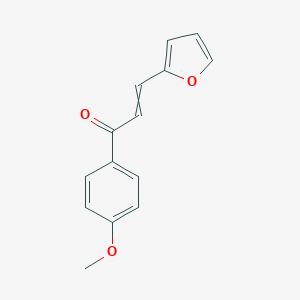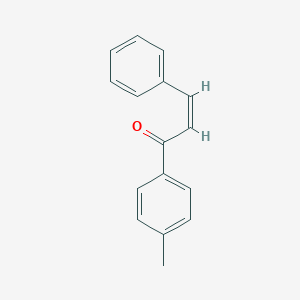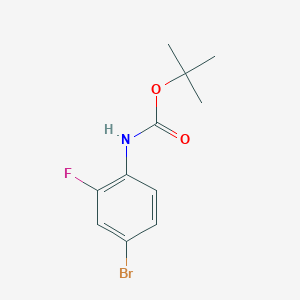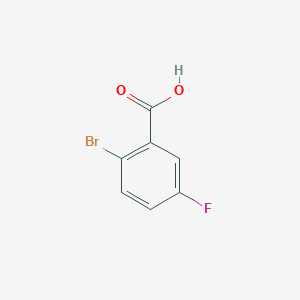![molecular formula C11H12F3NO B182620 N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 2339-19-7](/img/structure/B182620.png)
N-[3-(trifluoromethyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(trifluoromethyl)phenyl]butanamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. TFB is a synthetic compound that belongs to the class of amides, and it has been found to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[3-(trifluoromethyl)phenyl]butanamide is not fully understood, but it has been suggested that it acts through the inhibition of various molecular targets. N-[3-(trifluoromethyl)phenyl]butanamide has been found to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. N-[3-(trifluoromethyl)phenyl]butanamide has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. In addition, N-[3-(trifluoromethyl)phenyl]butanamide has been found to inhibit histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[3-(trifluoromethyl)phenyl]butanamide has been found to have various biochemical and physiological effects. It has been found to inhibit voltage-gated sodium channels, which leads to a decrease in the excitability of neurons. N-[3-(trifluoromethyl)phenyl]butanamide has also been found to inhibit the NF-κB pathway, which leads to a decrease in the production of pro-inflammatory cytokines. In addition, N-[3-(trifluoromethyl)phenyl]butanamide has been found to inhibit histone deacetylases, which leads to an increase in the acetylation of histones and the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(trifluoromethyl)phenyl]butanamide has several advantages as a pharmacological tool for scientific research. It is a synthetic compound, which means that it can be easily synthesized and purified. N-[3-(trifluoromethyl)phenyl]butanamide has also been found to have various biological activities, which makes it a useful tool for studying pain, inflammation, and cancer. However, there are also some limitations to using N-[3-(trifluoromethyl)phenyl]butanamide in lab experiments. N-[3-(trifluoromethyl)phenyl]butanamide has not been extensively studied in humans, which means that its safety and efficacy are not fully understood. In addition, N-[3-(trifluoromethyl)phenyl]butanamide may have off-target effects that could complicate its use as a pharmacological tool.
Direcciones Futuras
There are several future directions for the study of N-[3-(trifluoromethyl)phenyl]butanamide. One direction is to further investigate its mechanism of action, including its effects on other molecular targets. Another direction is to study the safety and efficacy of N-[3-(trifluoromethyl)phenyl]butanamide in humans, which could lead to its development as a therapeutic agent for pain, inflammation, and cancer. In addition, N-[3-(trifluoromethyl)phenyl]butanamide could be used as a starting point for the development of new compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-[3-(trifluoromethyl)phenyl]butanamide involves the reaction of 3-(trifluoromethyl)benzoyl chloride with butanamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through a simple workup procedure. The purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-[3-(trifluoromethyl)phenyl]butanamide has been found to have various biological activities, which makes it a useful pharmacological tool for scientific research. It has been used in studies related to pain, inflammation, and cancer. N-[3-(trifluoromethyl)phenyl]butanamide has been found to have analgesic effects in animal models of pain, and it has been suggested that it acts through the inhibition of voltage-gated sodium channels. N-[3-(trifluoromethyl)phenyl]butanamide has also been found to have anti-inflammatory effects, and it has been suggested that it acts through the inhibition of the NF-κB pathway. In addition, N-[3-(trifluoromethyl)phenyl]butanamide has been found to have anticancer effects in vitro, and it has been suggested that it acts through the inhibition of histone deacetylases.
Propiedades
Número CAS |
2339-19-7 |
|---|---|
Nombre del producto |
N-[3-(trifluoromethyl)phenyl]butanamide |
Fórmula molecular |
C11H12F3NO |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
N-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C11H12F3NO/c1-2-4-10(16)15-9-6-3-5-8(7-9)11(12,13)14/h3,5-7H,2,4H2,1H3,(H,15,16) |
Clave InChI |
XHWKHSSEIHAIPC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(F)(F)F |
SMILES canónico |
CCCC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



